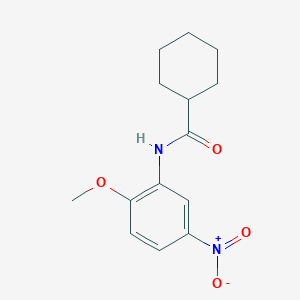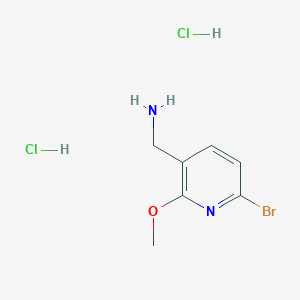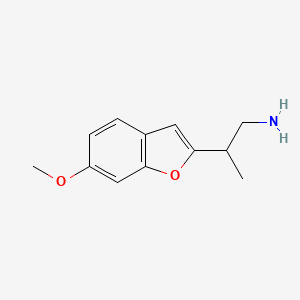
N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a methoxyphenyl sulfonyl group and a nitrobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a methoxyphenyl sulfonyl group, and a nitrobenzamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Radiolabeling and Imaging
N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide and its derivatives have been explored in radiolabeling for imaging purposes. For example, a study by Hamill et al. (1996) developed [11C]L-159,884, a radiolabeled nonpeptide angiotensin II antagonist for angiotensin II, AT1 receptor imaging (Hamill et al., 1996). This application is crucial for medical imaging and diagnostic procedures.
Synthesis of PET Imaging Agents
The synthesis of carbon-11 labeled naphthalene-sulfonamides, including derivatives of this compound, has been researched for positron emission tomography (PET) imaging. Wang et al. (2008) investigated this for imaging of human CCR8, highlighting its potential in diagnostic imaging and research (Wang et al., 2008).
Chemical Structure and Properties
The study of the chemical structure and molecular conformation of solvated derivatives of this compound is essential for understanding its biological activity. Banerjee et al. (2002) explored this aspect, which is crucial for designing effective pharmaceuticals and understanding their interactions at the molecular level (Banerjee et al., 2002).
Antimycobacterial Activity
The exploration of nitrobenzamide derivatives, including this compound, for antimycobacterial activity is another significant area of research. Wang et al. (2019) reported on the design and synthesis of novel nitrobenzamide derivatives with considerable in vitro antitubercular activity (Wang et al., 2019).
Future Directions
Pyrrolidine derivatives, including “N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-4-nitrobenzamide”, have potential for further exploration in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing this compound and investigating its biological activities.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-17-8-10-18(11-9-17)29(26,27)21-12-2-3-16(21)13-20-19(23)14-4-6-15(7-5-14)22(24)25/h4-11,16H,2-3,12-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKQEUEJQZRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/no-structure.png)
![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2358452.png)



![N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2358458.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)
![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-f]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2358468.png)
![N-[3-(methylthio)phenyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2358469.png)

